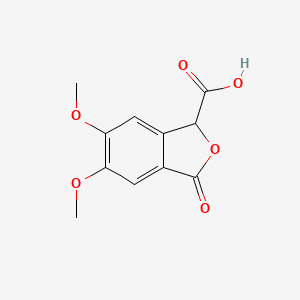
5,6-Dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6-Dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-carboxylic acid is a chemical compound with the molecular formula C11H10O6. It belongs to the benzofuran class of compounds, which are known for their diverse biological and pharmacological activities. This compound is characterized by its benzofuran core structure, which is substituted with methoxy groups at positions 5 and 6, and a carboxylic acid group at position 1.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method is the acylation of 4,5-dimethoxy-methylanthranilate using methyl malonyl chloride in the presence of triethylamine, followed by heterocyclization of the intermediate anilides under base-catalyzed ester condensation .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
5,6-Dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can introduce new functional groups into the benzofuran core.
Applications De Recherche Scientifique
5,6-Dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Some benzofuran derivatives are used in the treatment of skin diseases and other medical conditions.
Industry: The compound can be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5,6-Dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The benzofuran core structure allows it to interact with various enzymes and receptors, potentially inhibiting or activating biological processes. For example, some benzofuran derivatives have been shown to inhibit DNA gyrase, an enzyme critical for bacterial DNA replication .
Comparaison Avec Des Composés Similaires
Similar Compounds
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid: A compound with similar methoxy substitutions but a different core structure.
6,7-Dimethoxyphthalide: Another benzofuran derivative with methoxy groups at positions 6 and 7.
Uniqueness
5,6-Dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-carboxylic acid is unique due to its specific substitution pattern and the presence of both methoxy and carboxylic acid groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
Numéro CAS |
91099-14-8 |
|---|---|
Formule moléculaire |
C11H10O6 |
Poids moléculaire |
238.19 g/mol |
Nom IUPAC |
5,6-dimethoxy-3-oxo-1H-2-benzofuran-1-carboxylic acid |
InChI |
InChI=1S/C11H10O6/c1-15-7-3-5-6(4-8(7)16-2)11(14)17-9(5)10(12)13/h3-4,9H,1-2H3,(H,12,13) |
Clé InChI |
LYWMYRUYNNBFKD-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C2C(=C1)C(OC2=O)C(=O)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


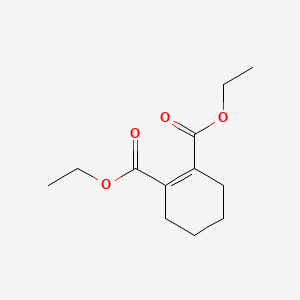
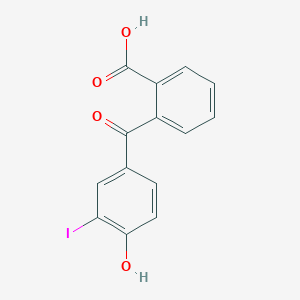
![3,4-Dimethyl-1-[(pentylsulfanyl)methyl]pyridin-1-ium chloride](/img/structure/B14363657.png)
![5,5'-[(2-Chlorophenyl)methylene]bis(11-ethyl-11H-benzo[a]carbazole)](/img/structure/B14363661.png)

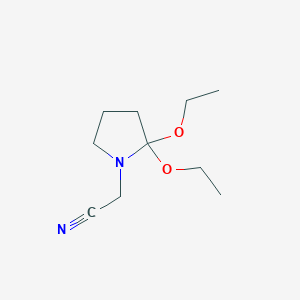
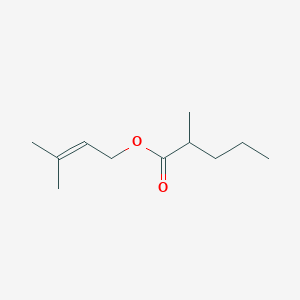
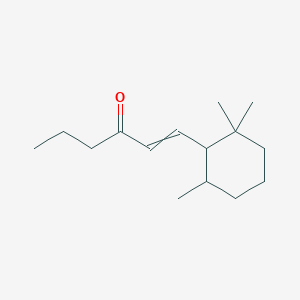

![N,N-Diphenyl-4-[(Z)-(4-phenyl-2H-1,3-dithiol-2-ylidene)amino]aniline](/img/structure/B14363699.png)
![[4-(Benzylsulfanyl)butoxy]benzene](/img/structure/B14363703.png)
![N-[4-(Dimethylamino)phenyl]-5-(piperidin-1-yl)pentanamide](/img/structure/B14363710.png)
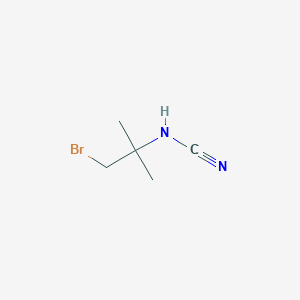
![Bis[2-(2-chloroethylsulfanyl)ethyl] carbonate](/img/structure/B14363721.png)
